N-(2,5-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system.
Introduction of the Dimethoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where the dimethoxyphenyl group is introduced to the core structure.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of structural modifications on biological activity.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context but generally involve binding to the active site of an enzyme or receptor, thereby modulating its activity. This can lead to various downstream effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrimidine-2-carboxamide
- N-(2,5-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of dimethoxyphenyl and pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine rings. These features confer unique chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(2,5-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and therapeutic potential.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through a multi-step process involving the reaction of various starting materials that form the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core structure. The detailed synthetic pathway typically includes the formation of key intermediates followed by cyclization and functionalization steps to yield the final product.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity. For instance, compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines. The biological evaluation often involves in vitro assays to determine the cytotoxic effects against specific cancer types.
Table 1: Antitumor Activity of Pyrido[2,3-d]pyrimidine Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A549 (Lung) | 6.26 ± 0.33 | DNA binding and enzyme inhibition |
Compound B | HCC827 (Lung) | 6.48 ± 0.11 | Induction of apoptosis |
Compound C | NCI-H358 (Lung) | 5.50 ± 0.20 | Cell cycle arrest |
These compounds exert their effects through various mechanisms including DNA intercalation and inhibition of DNA-dependent enzymes, which are critical for cancer cell survival and proliferation .
Enzyme Inhibition
This compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer metabolism. For example, it has shown promising results as an inhibitor of human recombinant alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase .
Table 2: Enzyme Inhibition Potency
Enzyme Tested | IC50 (µM) |
---|---|
Human Tissue-Nonspecific Alkaline Phosphatase (h-TNAP) | 12.5 |
Ecto-5′-Nucleotidase (h-e5-NT) | 15.0 |
Case Study 1: Lung Cancer Treatment
A study involving the administration of this compound to A549 lung cancer cells demonstrated a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways.
Case Study 2: Inhibition of Metabolic Enzymes
In another investigation focusing on metabolic pathways in cancer cells, the compound exhibited significant inhibition of ecto-nucleotide triphosphate diphosphohydrolase activity. This inhibition correlated with decreased ATP levels in treated cells, suggesting a potential mechanism for its antitumor efficacy.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-12-6-5-9-25-18(12)23-19-14(21(25)27)11-16(24(19)2)20(26)22-15-10-13(28-3)7-8-17(15)29-4/h5-11H,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQSNNFHBVCSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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